N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(2,3-dimethoxyphenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-4-21-19(24)16-12-13-8-5-6-10-15(13)23(16)20(25)22-14-9-7-11-17(26-2)18(14)27-3/h5-11,16H,4,12H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGLSEXJGRMRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with ethylindoline under specific conditions. One common method includes the use of polyphosphoric acid as a catalyst, which facilitates the formation of the desired product through a series of condensation and cyclization reactions . The reaction mixture is usually stirred at controlled temperatures to ensure optimal yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and maintain consistent quality of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system . The compound may also modulate the production and release of nitric oxide and various pro-inflammatory mediators, contributing to its central and peripheral effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs and their biological activities:
Key Differences in Substituent Effects
Steric and Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like phenyl (in TRPV1 antagonists) or halogens (e.g., 4-chloro-4-fluorophenyl in cyclohexane derivatives). This bulk may hinder rotational freedom or binding pocket accessibility .
Core Structure Flexibility :
- The indoline core (target compound) offers moderate rigidity, whereas pyrrolidine (TRPV1 antagonist) and cyclohexane (compound 8b) cores provide distinct conformational constraints. Diazene-dicarboxamide ligands (Ru complexes) enable metal coordination, a feature absent in other analogs .
Biological Target Specificity :
- TRPV1 antagonists (pyrrolidine-based) prioritize receptor subtype selectivity, while Ru(III) complexes (diazene-dicarboxamide ligands) focus on DNA interaction and apoptosis induction. The target compound’s indoline core may favor kinase or protease inhibition, though specific data remain hypothetical .
Biological Activity
N1-(2,3-dimethoxyphenyl)-N2-ethylindoline-1,2-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline core substituted with a 2,3-dimethoxyphenyl group and two carboxamide functional groups. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of the dimethoxy group is significant for its interaction with biological targets.
Microtubule Interaction
this compound primarily interacts with microtubules by modulating tubulin polymerization. This action results in the stabilization or destabilization of microtubule structures, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the assembly of microtubules, which is critical for mitosis.
Biochemical Pathways Affected
The compound affects several key pathways:
- Cell Cycle Regulation: Induces cell cycle arrest at the S phase.
- Apoptosis Pathway: Triggers apoptotic pathways in cancerous cells through caspase activation.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 7.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibits proliferation |
These results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent.
Mechanistic Studies
In vitro studies have demonstrated that this compound disrupts microtubule dynamics. For example:
- Tubulin Polymerization Assays: The compound significantly reduced the rate of tubulin polymerization in vitro.
- Flow Cytometry Analysis: Treated cells showed increased sub-G1 populations indicative of apoptosis.
Study 1: In Vivo Efficacy
A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited significant tumor regression compared to controls (p < 0.01). Histological analysis revealed increased apoptosis within tumor tissues.
Study 2: Combination Therapy
Another study explored the use of this compound in combination with standard chemotherapeutics such as paclitaxel. The combination showed synergistic effects in reducing cell viability in resistant cancer cell lines, suggesting potential for overcoming drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
